A2A receptor antagonist 3

Adenosine A2A Receptor Radioligand Binding Assay Receptor Affinity

A2A receptor antagonist 3 (CAS 2738606-83-0), also referred to as Example 92, is a highly potent and selective adenosine A2A receptor antagonist belonging to the pyrazolo[1,5-a]pyrimidine-5-carboxamide chemical class. This compound exhibits sub-nanomolar affinity (Ki 0.4 nM) for the A2A receptor and demonstrates significant functional activity in cellular assays, including suppression of IL-2 release and inhibition of pCREB in CD8+ T cells, thereby enhancing T cell-mediated immune responses.

Molecular Formula C26H26N6O2
Molecular Weight 454.5 g/mol
Cat. No. B12402044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2A receptor antagonist 3
Molecular FormulaC26H26N6O2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)NC(C)C(C)(C)O
InChIInChI=1S/C26H26N6O2/c1-15-11-20(12-16(2)28-15)22-23(19-8-6-7-18(13-19)14-27)31-32-10-9-21(30-24(22)32)25(33)29-17(3)26(4,5)34/h6-13,17,34H,1-5H3,(H,29,33)/t17-/m0/s1
InChIKeyICIFFGNFPYKGTD-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A2A Receptor Antagonist 3: A High-Potency Adenosine A2A Antagonist for Immuno-Oncology and Neurological Research


A2A receptor antagonist 3 (CAS 2738606-83-0), also referred to as Example 92, is a highly potent and selective adenosine A2A receptor antagonist belonging to the pyrazolo[1,5-a]pyrimidine-5-carboxamide chemical class [1]. This compound exhibits sub-nanomolar affinity (Ki 0.4 nM) for the A2A receptor and demonstrates significant functional activity in cellular assays, including suppression of IL-2 release and inhibition of pCREB in CD8+ T cells, thereby enhancing T cell-mediated immune responses . Its selectivity profile distinguishes it from closely related analogs, with moderate affinity for A2B (Ki 37 nM) and weaker interactions with A1 (Ki 107 nM) and A3 (Ki 1467 nM) receptors . This compound is a key tool for investigating adenosine-mediated immunosuppression in cancer and neurological disorders .

Why A2A Receptor Antagonist 3 is Not Readily Interchangeable with Istradefylline, SCH58261, or VG081821


Despite belonging to the same class of adenosine A2A receptor antagonists, A2A receptor antagonist 3 exhibits a unique combination of potency, selectivity, and functional efficacy that precludes simple substitution. Direct comparison reveals that its A2A binding affinity (Ki 0.4 nM) surpasses that of the clinically approved agent istradefylline (Ki 2.2 nM) by over 5-fold and the widely used research tool SCH58261 (Ki 4 nM for human A2A) by 10-fold . Moreover, its selectivity window against the A2B receptor (37 nM) is approximately 93-fold, a profile that distinguishes it from both less selective and more selective compounds like VG081821 (Ki 0.85 nM, >300-fold selective) . The functional potency in suppressing IL-2 release (IC50 4 nM) further underscores that its cellular efficacy does not linearly correlate with receptor affinity alone, making cross-class extrapolations unreliable for experimental design or procurement . These quantitative differences mandate product-specific validation in any assay where adenosine receptor subtype selectivity and functional antagonism are critical parameters.

Quantitative Differentiation of A2A Receptor Antagonist 3: Head-to-Head Evidence for Procurement and Research Selection


A2A Binding Affinity: Superior Sub-Nanomolar Potency Against Istradefylline and SCH58261

A2A receptor antagonist 3 demonstrates a Ki of 0.4 nM for the adenosine A2A receptor . This affinity is 5.5-fold higher than istradefylline (Ki 2.2 nM) and 10-fold higher than SCH58261 (human A2A Ki 4 nM) [1] in comparable radioligand binding assays.

Adenosine A2A Receptor Radioligand Binding Assay Receptor Affinity

A2A vs. A2B Selectivity: A Balanced Profile for Dual Adenosine Receptor Research

A2A receptor antagonist 3 exhibits a 93-fold selectivity for A2A (Ki 0.4 nM) over A2B (Ki 37 nM) . This contrasts with more selective A2A antagonists like VG081821 (>300-fold selectivity, Ki 0.85 nM) and less selective dual antagonists. The selectivity ratio (A2A/A2B = 0.011) is also substantially different from istradefylline (A2A Ki 2.2 nM, A2B Ki not reported but generally lower selectivity).

Adenosine Receptor Subtype Selectivity A2B Receptor Immuno-Oncology

Functional T Cell Activation: Potent Suppression of IL-2 Release at Low Nanomolar Concentrations

In a functional assay measuring CD3/CD28-stimulated IL-2 release, A2A receptor antagonist 3 inhibited cytokine production with an IC50 of 4 nM . This functional potency is consistent with its high receptor affinity (Ki 0.4 nM) but demonstrates a distinct efficacy profile compared to other A2A antagonists for which similar functional data are not always reported.

T Cell Activation IL-2 Release Immunosuppression Reversal

Cellular Signaling Modulation: Inhibition of pCREB in CD8+ T Cells

A2A receptor antagonist 3 inhibits phosphorylation of CREB (pCREB) in CD8+ T cells with an IC50 of 20 nM, measured in human whole blood . This assay reflects the compound's ability to block A2A-mediated Gs protein/cAMP/PKA signaling in a primary human immune cell context, a more physiologically relevant system than recombinant cell lines.

CD8+ T Cell pCREB A2A Receptor Signaling

A1 and A3 Selectivity: Minimal Off-Target Engagement at Clinically Relevant Concentrations

A2A receptor antagonist 3 exhibits weak binding to A1 (Ki 107 nM) and A3 (Ki 1467 nM) receptors, resulting in >267-fold and >3667-fold selectivity for A2A, respectively . In contrast, istradefylline has a reported A1 Ki of >287 nM (A2A/A1 selectivity >130-fold) , while SCH58261 shows A2A/A1 selectivity of approximately 50-fold [1].

A1 Adenosine Receptor A3 Adenosine Receptor Off-Target Selectivity

Primary Research and Industrial Applications for A2A Receptor Antagonist 3 Based on Quantitative Evidence


Cancer Immunotherapy Research: Reversing Adenosine-Mediated T Cell Suppression

Given its high A2A affinity (Ki 0.4 nM) and potent functional reversal of IL-2 suppression (IC50 4 nM) in T cells , A2A receptor antagonist 3 is ideally suited for preclinical studies investigating the tumor microenvironment. Its ability to inhibit pCREB in CD8+ T cells (IC50 20 nM) further supports its use in assays designed to measure restoration of T cell effector function. The moderate A2B selectivity (Ki 37 nM) also makes it a valuable tool for dissecting the relative contributions of A2A versus A2B receptors in adenosine-driven immune evasion.

Neurological Disease Models: Parkinson's Disease and Beyond

The compound's sub-nanomolar A2A potency and high selectivity over A1 receptors (>267-fold) align with the pharmacological profile required for modulating striatal dopaminergic signaling in Parkinson's disease models. The >5.5-fold affinity advantage over istradefylline , a clinically approved A2A antagonist for Parkinson's, suggests A2A receptor antagonist 3 could serve as a superior comparator in preclinical efficacy studies examining motor function improvement and neuroprotection, provided pharmacokinetic properties are appropriately optimized.

Comparative Pharmacology: Benchmarking Novel A2A Antagonist Candidates

With its well-characterized binding and functional profile, A2A receptor antagonist 3 serves as a high-potency reference standard for screening and validating novel A2A antagonists. Its 10-fold affinity advantage over the commonly used reference SCH58261 (Ki 4 nM) [1] and distinct selectivity fingerprint against A2B (93-fold) provide clear quantitative benchmarks for differentiating new chemical entities in structure-activity relationship (SAR) studies.

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